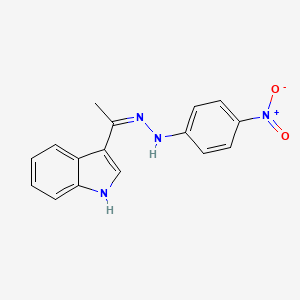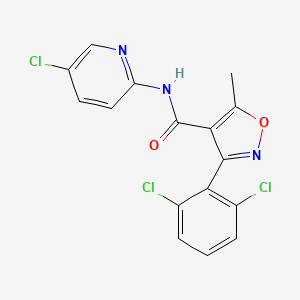
1-(1H-indol-3-yl)ethanone (4-nitrophenyl)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1H-indol-3-yl)ethanone (4-nitrophenyl)hydrazone, also known as INH-1, is a novel small molecule compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 1-(1H-indol-3-yl)ethanone (4-nitrophenyl)hydrazone involves the inhibition of various signaling pathways, including the PI3K/AKT/mTOR and MAPK/ERK pathways. 1-(1H-indol-3-yl)ethanone (4-nitrophenyl)hydrazone has also been found to disrupt the function of mitochondria, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
1-(1H-indol-3-yl)ethanone (4-nitrophenyl)hydrazone has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, reduction of oxidative stress and inflammation, and antimicrobial activity. 1-(1H-indol-3-yl)ethanone (4-nitrophenyl)hydrazone has also been found to have low toxicity levels, making it a promising candidate for further research and development.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 1-(1H-indol-3-yl)ethanone (4-nitrophenyl)hydrazone is its potential applications in various fields, including cancer research, neuroprotection, and antimicrobial activity. 1-(1H-indol-3-yl)ethanone (4-nitrophenyl)hydrazone also has low toxicity levels, making it a safer alternative to other small molecule compounds. However, one limitation of 1-(1H-indol-3-yl)ethanone (4-nitrophenyl)hydrazone is its limited solubility in aqueous solutions, which may affect its efficacy in certain experiments.
Orientations Futures
There are several future directions for the research and development of 1-(1H-indol-3-yl)ethanone (4-nitrophenyl)hydrazone. One direction is to further investigate its potential applications in cancer research, neuroprotection, and antimicrobial activity. Another direction is to optimize its synthesis method to improve its solubility and efficacy in experiments. Additionally, the development of 1-(1H-indol-3-yl)ethanone (4-nitrophenyl)hydrazone derivatives may lead to the discovery of more potent and selective compounds. Overall, 1-(1H-indol-3-yl)ethanone (4-nitrophenyl)hydrazone has shown promising results in various studies and has the potential to be a valuable addition to the scientific community.
Méthodes De Synthèse
1-(1H-indol-3-yl)ethanone (4-nitrophenyl)hydrazone can be synthesized through a multi-step process involving the reaction of 1-(1H-indol-3-yl)ethanone with 4-nitrophenylhydrazine in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain 1-(1H-indol-3-yl)ethanone (4-nitrophenyl)hydrazone in its pure form.
Applications De Recherche Scientifique
1-(1H-indol-3-yl)ethanone (4-nitrophenyl)hydrazone has been studied for its potential applications in various fields, including cancer research, neuroprotection, and antimicrobial activity. In cancer research, 1-(1H-indol-3-yl)ethanone (4-nitrophenyl)hydrazone has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 1-(1H-indol-3-yl)ethanone (4-nitrophenyl)hydrazone has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, 1-(1H-indol-3-yl)ethanone (4-nitrophenyl)hydrazone has demonstrated antimicrobial activity against various bacterial and fungal pathogens.
Propriétés
IUPAC Name |
N-[(Z)-1-(1H-indol-3-yl)ethylideneamino]-4-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c1-11(15-10-17-16-5-3-2-4-14(15)16)18-19-12-6-8-13(9-7-12)20(21)22/h2-10,17,19H,1H3/b18-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MACAZAICUYXHTF-WQRHYEAKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=CC=C(C=C1)[N+](=O)[O-])C2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC1=CC=C(C=C1)[N+](=O)[O-])/C2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198600 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(1H-indol-3-yl)ethanone (4-nitrophenyl)hydrazone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]cyclohexanecarboxamide](/img/structure/B6060606.png)

![1-{4-[({2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}amino)methyl]phenoxy}-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6060614.png)
![N-(3,4-dimethylphenyl)-3-[(2-methoxybenzoyl)amino]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B6060629.png)
![ethyl 1-[(3-isopropyl-5-isoxazolyl)carbonyl]-3-(2-methylbenzyl)-3-piperidinecarboxylate](/img/structure/B6060639.png)
![2-{[(5-amino-1H-tetrazol-1-yl)imino]methyl}-4,6-diiodophenol](/img/structure/B6060650.png)
![1-({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-2-(methoxymethyl)piperidine](/img/structure/B6060653.png)

![5-{[4-(3-fluorobenzyl)-1-piperazinyl]carbonyl}-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-piperidinone](/img/structure/B6060676.png)
![1-[4-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)phenyl]ethanone](/img/structure/B6060680.png)
![2-[1-(1H-benzimidazol-2-ylthio)ethyl]-4(3H)-quinazolinone](/img/structure/B6060687.png)

![N-(2-chlorophenyl)-2-({1-[2-(methylthio)phenyl]-1H-tetrazol-5-yl}thio)acetamide](/img/structure/B6060697.png)
![2-({[2-(2,4-dichlorophenyl)ethyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6060701.png)